molecular formula C9H15NO5 B2515525 Aloc-Thr-OMe CAS No. 221351-00-4

Aloc-Thr-OMe

Cat. No.: B2515525
CAS No.: 221351-00-4
M. Wt: 217.221
InChI Key: HLRBFCCERJMPAL-RQJHMYQMSA-N
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Description

Aloc-Thr-OMe (Allyloxycarbonyl-L-threonine methyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises an L-threonine backbone with two key functional groups:

  • N-terminal Allyloxycarbonyl (Aloc) group: A base-labile protecting group that can be selectively removed under mild conditions, typically using palladium(0) catalysts in the presence of nucleophiles like morpholine or tributyltin hydride .
  • C-terminal methyl ester (OMe): A carboxylic acid protecting group that is stable under basic conditions but cleavable via hydrolysis under acidic or enzymatic conditions.

The compound (CAS 221351-00-4, molecular weight 217.22 g/mol) is commercially available and frequently employed in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy, which allows sequential deprotection of amino acid residues .

Properties

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-4-5-15-9(13)10-7(6(2)11)8(12)14-3/h4,6-7,11H,1,5H2,2-3H3,(H,10,13)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRBFCCERJMPAL-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aloc-Thr-OMe typically involves the protection of the amino and carboxyl groups of threonine. The process begins with the protection of the amino group using the allyloxycarbonyl group. This is achieved by reacting threonine with allyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with methanol and a catalyst, such as hydrochloric acid, to form the methyl ester, completing the synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Aloc-Thr-OMe undergoes several types of chemical reactions, including:

    Deprotection Reactions: The allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation in the presence of a nucleophile like morpholine.

    Substitution Reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Aloc-Thr-OMe primarily involves its role as a protecting group in peptide synthesis. The allyloxycarbonyl group protects the amino group of threonine from unwanted reactions during peptide chain elongation. The methyl ester protects the carboxyl group, preventing it from reacting with other functional groups. These protecting groups can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

Structural Similarities and Differences

  • Shared features: Both compounds utilize the Aloc group for N-terminal protection and L-threonine as the core amino acid.
  • Key difference : Aloc-Thr-OtBu replaces the methyl ester with a t-butyl ester (OtBu) , which is significantly more stable under acidic conditions but labile under strong acids like trifluoroacetic acid (TFA) .

Functional Comparison

Property Aloc-Thr-OMe Aloc-Thr-OtBu
Molecular Weight 217.22 g/mol 273.33 g/mol
Deprotection (C-term) Acid/Base Hydrolysis Strong Acid (e.g., TFA)
Solubility Moderate in polar solvents High in organic solvents
Applications Short peptide synthesis Long peptide sequences

Research Findings :

  • The t-butyl ester in Aloc-Thr-OtBu enhances solubility in non-polar solvents, making it preferable for SPPS requiring extended reaction times .
  • Methyl esters (OMe) are less sterically hindered, enabling faster coupling rates in solution-phase synthesis .

Fmoc-Thr-OMe (Fluorenylmethyloxycarbonyl-L-threonine methyl ester)

Structural and Functional Contrasts

  • Protecting Group : Fmoc (base-labile) vs. Aloc (palladium-labile).
  • Deprotection Selectivity : Fmoc is cleaved with piperidine, while Aloc requires palladium catalysts, enabling orthogonal strategies in complex peptide assemblies .

Key Data Comparison

Property This compound Fmoc-Thr-OMe
Deprotection (N-term) Pd(0)/Morpholine 20% Piperidine/DMF
Stability Sensitive to oxidation Light-sensitive
Cost High (palladium-dependent) Moderate

Research Insights :

  • Fmoc-Thr-OMe dominates industrial SPPS due to lower operational costs and compatibility with automated synthesizers .
  • This compound is favored in specialized syntheses requiring metal-mediated deprotection to avoid side reactions with acid-sensitive residues .

Spectroscopic Data :

  • 1H NMR (CDCl₃) : δ 5.8–5.9 (m, Aloc allyl protons), δ 3.7 (s, OMe), δ 4.3 (d, α-H) .
  • 13C NMR : 170.5 ppm (C=O ester), 155.1 ppm (Aloc carbonyl) .

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